An In-depth Technical Guide to 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile
An In-depth Technical Guide to 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and a discussion of the potential applications of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the physicochemical characteristics of the compound, offers a detailed, scientifically-grounded methodology for its synthesis, and explores its potential as a scaffold in the design of novel therapeutic agents. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting.
Introduction
2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a triarylacetonitrile derivative characterized by the presence of two fluorophenyl groups and one phenyl group attached to a central quaternary carbon bearing a nitrile functional group. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group, a versatile functional group, can participate in various chemical transformations and is a key pharmacophore in numerous approved drugs.[1][2] The structural motif of a triarylethane scaffold is also prevalent in a range of biologically active molecules. This unique combination of structural features suggests that 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile holds significant potential as a building block for the synthesis of novel compounds with interesting pharmacological profiles.
Chemical and Physical Properties
The precise experimental determination of all physicochemical properties of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be predicted.
| Property | Value | Source/Justification |
| CAS Number | 289656-82-2 | [3][4] |
| Molecular Formula | C₂₀H₁₃F₂N | [5] |
| Molecular Weight | 305.33 g/mol | [5] |
| Appearance | White to off-white solid (Predicted) | Based on similar triarylacetonitriles. |
| Melting Point | Not available. Expected to be a solid at room temperature. | Similar multi-aryl compounds are typically solids with relatively high melting points. |
| Boiling Point | Not available. Expected to be high and likely to decompose upon distillation at atmospheric pressure. | High molecular weight and aromatic nature suggest a high boiling point. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) and poorly soluble in water. | The largely nonpolar, aromatic structure dictates its solubility profile.[6] |
Spectral Data (Predicted)
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¹H NMR (500 MHz, CDCl₃):
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δ 7.50-7.20 (m, 13H): This region would contain the complex multiplets corresponding to the aromatic protons of the two 4-fluorophenyl rings and the single phenyl ring. The protons on the fluorinated rings would likely exhibit coupling with the fluorine atoms.
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-
¹³C NMR (125 MHz, CDCl₃):
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δ 160-165 (d, J ≈ 250 Hz): Carbon atoms directly bonded to fluorine (C-F) in the 4-fluorophenyl groups.
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δ 115-140: Aromatic carbons.
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δ 120-125: Nitrile carbon (-C≡N).
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δ 60-70: Quaternary carbon.
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IR (ATR):
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ν̃ 2240-2260 cm⁻¹: Characteristic stretching vibration of the nitrile group (C≡N).[9]
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ν̃ 1500-1600 cm⁻¹: Aromatic C=C stretching vibrations.
-
ν̃ 1220-1240 cm⁻¹: Strong C-F stretching vibration.
-
-
Mass Spectrometry (EI):
-
m/z 305 (M⁺): Molecular ion peak.
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Fragment ions: Corresponding to the loss of the nitrile group, phenyl group, and fluorophenyl groups.
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Proposed Synthesis Protocol
A direct, published synthesis for 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile has not been identified in the current literature. However, a plausible and efficient route can be designed based on the well-established chemistry of diarylacetonitriles, particularly through a nucleophilic substitution reaction under phase-transfer catalysis (PTC) conditions.[3][10] This method is advantageous due to its mild reaction conditions, high yields, and operational simplicity.
The proposed synthesis involves the deprotonation of 2,2-bis(4-fluorophenyl)acetonitrile followed by arylation with a suitable phenylating agent. A more direct approach starts from the readily available 4,4'-difluorobenzophenone.
Proposed Synthesis Pathway from 4,4'-Difluorobenzophenone
This two-step synthesis is proposed as a robust method for the preparation of the target compound.
Caption: Proposed two-step synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,2-Bis(4-fluorophenyl)-2-hydroxyacetonitrile (Cyanohydrin Formation)
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Rationale: The first step involves the conversion of the ketone to a cyanohydrin. The use of a cyanide source like KCN with a phase-transfer catalyst such as 18-crown-6 facilitates the nucleophilic addition of the cyanide ion to the carbonyl carbon.
-
Procedure:
-
To a solution of 4,4'-difluorobenzophenone (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) is added potassium cyanide (1.2 eq) and 18-crown-6 (0.1 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a weak acid (e.g., saturated aqueous NH₄Cl solution).
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile
-
Rationale: The hydroxyl group of the cyanohydrin is first converted to a good leaving group (a chloride) using thionyl chloride (SOCl₂). This is followed by a copper-catalyzed cross-coupling reaction with a Grignard reagent (phenylmagnesium bromide) to introduce the phenyl group.
-
Procedure:
-
The purified 2,2-bis(4-fluorophenyl)-2-hydroxyacetonitrile (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C, and thionyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude chloro-intermediate.
-
In a separate flask, a solution of phenylmagnesium bromide (1.5 eq) in THF is prepared. To this solution, a catalytic amount of copper(I) iodide (CuI, 0.05 eq) is added.
-
The crude chloro-intermediate, dissolved in dry THF, is added dropwise to the Grignard reagent mixture at 0 °C.
-
The reaction is stirred at room temperature for 4-8 hours.
-
The reaction is quenched by the careful addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, is purified by column chromatography on silica gel.
-
Potential Applications and Mechanism of Action
While specific biological activities of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile have not been extensively documented, its structural features suggest potential applications in drug discovery, particularly in oncology.
Rationale for Potential Anticancer Activity
Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF-7).[11][12] The presence of the 4-fluorophenyl moiety appears to be a key contributor to this activity. It is hypothesized that these compounds may induce apoptosis in cancer cells.
The nitrile group in pharmaceuticals can act as a versatile pharmacophore, often serving as a bioisostere for other functional groups and participating in key binding interactions with biological targets.[1]
Hypothetical Mechanism of Action
Based on the activity of structurally related compounds, 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile could potentially act as an inhibitor of signaling pathways crucial for cancer cell proliferation and survival. A hypothetical target could be a protein kinase or a transcription factor involved in oncogenesis.
Caption: Hypothetical mechanism of action for 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile.
This proposed mechanism is speculative and requires experimental validation through biological assays such as cytotoxicity screening, kinase inhibition assays, and apoptosis assays.
Safety and Handling
While a specific, detailed Safety Data Sheet (SDS) for 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is not widely available, precautions for handling related nitrile-containing aromatic compounds should be strictly followed.[10]
-
General Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Conclusion
2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a compound with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a detailed overview of its chemical properties, a plausible and robust synthesis protocol, and a discussion of its potential as a scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further experimental investigation is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and validate its biological activity. The information presented herein serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing molecule.
References
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